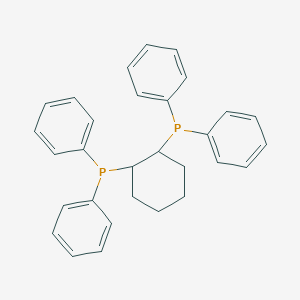![molecular formula C13H16N2O3S B14499682 [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione CAS No. 64568-29-2](/img/structure/B14499682.png)
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione is a chemical compound with the molecular formula C13H16N2O3S It is characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a nitrophenyl group attached to a methanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione typically involves the reaction of 2,6-dimethylmorpholine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and may include additional steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-aminophenyl)methanethione.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-aminophenyl)methanethione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Mechanism of Action
The mechanism of action of [(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes .
Comparison with Similar Compounds
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione can be compared with other similar compounds, such as:
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-aminophenyl)methanethione: This compound is formed by the reduction of the nitro group to an amino group and may exhibit different biological activities.
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-methylsulfanylphenyl)methanethione: This compound has a methylsulfanyl group instead of a nitro group and may have different chemical reactivity and applications.
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-chlorophenyl)methanethione: The presence of a chloro group can influence the compound’s properties and its interactions with other molecules.
Properties
CAS No. |
64568-29-2 |
|---|---|
Molecular Formula |
C13H16N2O3S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-14(8-10(2)18-9)13(19)11-3-5-12(6-4-11)15(16)17/h3-6,9-10H,7-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
OTWDABUDFHHNRI-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@@H](O1)C)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
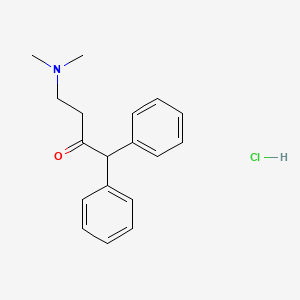

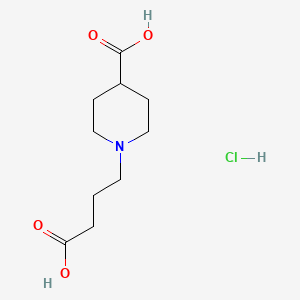
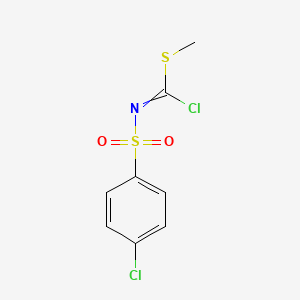


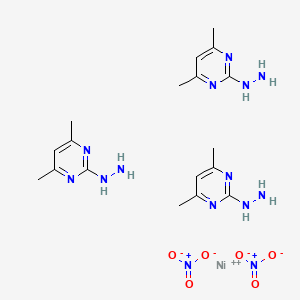
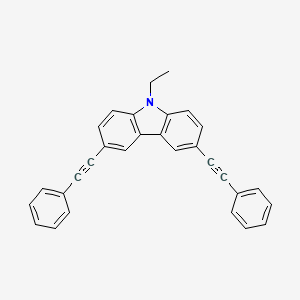
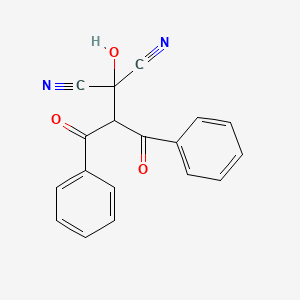
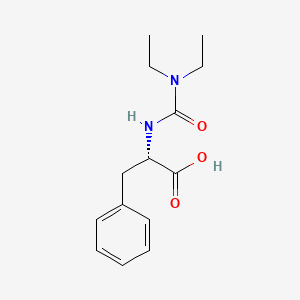
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
